An In-depth Technical Guide to Cadmium Cation Coordination Chemistry and Geometry
An In-depth Technical Guide to Cadmium Cation Coordination Chemistry and Geometry
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the coordination chemistry of the cadmium(II) cation, a d¹⁰ metal ion known for its versatile and sometimes unpredictable coordination behavior. Understanding the principles governing its interactions with various ligands is crucial for fields ranging from materials science to toxicology and drug development. This document details the common coordination geometries, presents quantitative structural and stability data, outlines key experimental protocols for synthesis and characterization, and visualizes relevant biological pathways and experimental workflows.
Core Principles of Cadmium(II) Coordination
The cadmium(II) ion (Cd²⁺) possesses a closed-shell d¹⁰ electronic configuration, which results in no crystal field stabilization energy (CFSE). Consequently, the coordination geometry of its complexes is primarily dictated by a combination of factors:
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Ligand Steric Hindrance: The size and shape of the coordinating ligands play a major role in determining the number of ligands that can fit around the central cadmium ion.
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Electrostatic Interactions: The charge and polarizability of the ligands influence the strength of the coordination bonds.
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Packing Forces: In the solid state, the arrangement of molecules in the crystal lattice can significantly impact the observed geometry.
According to the Hard and Soft Acids and Bases (HSAB) theory, Cd²⁺ is classified as a soft acid. This predicts a preference for coordination with soft donor atoms, such as sulfur, over harder donors like oxygen and nitrogen. However, a vast number of stable cadmium complexes featuring N- and O-donor ligands are known, highlighting the nuanced nature of its coordination preferences.
Common coordination numbers for cadmium range from four to seven, with six being the most prevalent. This versatility leads to a variety of coordination geometries, each with characteristic bond lengths and angles.
Data Presentation: Structural and Stability Constants
The following tables summarize key quantitative data for representative cadmium(II) complexes, providing a basis for comparison across different coordination environments.
Table 1: Typical Bond Lengths and Angles for Cadmium(II) Complexes
| Coordination Number | Geometry | Ligand Type (Donor Atom) | Example Complex | Avg. Cd-Ligand Bond Length (Å) | Typical Bond Angles (°) |
| 4 | Tetrahedral | S | [Cd(SCN)₄]²⁻ | 2.55 - 2.60 | S-Cd-S: ~109.5 |
| 4 | Tetrahedral | N | [Cd(Pyridine)₂Cl₂] | 2.30 - 2.40 (Cd-N) | N-Cd-N: ~100-115, Cl-Cd-Cl: ~100-115 |
| 4 | Tetrahedral | O | [Cd(H₂O)₄]²⁺ | 2.25 - 2.35 | O-Cd-O: ~109.5 |
| 5 | Square Pyramidal | N, O | [Cd(terpy)(H₂O)Cl]⁺ | 2.30 - 2.45 (Cd-N), 2.35 (Cd-O), 2.50 (Cd-Cl) | Basal angles: ~90, Axial-Basal: ~100-110 |
| 5 | Trigonal Bipyramidal | N | [Cd(tren)Cl]⁺ | 2.35 - 2.50 (Cd-N), 2.45 (Cd-Cl) | Equatorial: ~120, Axial-Equatorial: ~90 |
| 6 | Octahedral | O | [Cd(H₂O)₆]²⁺ | 2.28 - 2.32 | O-Cd-O: ~90 |
| 6 | Octahedral | N | [Cd(en)₃]²⁺ | 2.35 - 2.40 | N-Cd-N: ~80-90 (chelate), ~170 (trans) |
| 6 | Octahedral | S, N | [Cd(Thiourea)₄(NCS)₂] | 2.50 - 2.60 (Cd-S), 2.25 (Cd-N) | S-Cd-S, S-Cd-N, N-Cd-N: ~90, ~180 |
| 7 | Pentagonal Bipyramidal | O, N | [Cd(EDTA)(H₂O)]²⁻ | 2.30 - 2.45 (Cd-O), 2.40 - 2.50 (Cd-N) | Equatorial: ~72, Axial-Equatorial: ~90 |
Note: Bond lengths and angles are approximate and can vary depending on the specific ligands, counter-ions, and crystal packing effects.
Table 2: Selected Stability Constants (log β) of Cadmium(II) Complexes in Aqueous Solution
| Ligand | Donor Atoms | log β₁ | log β₂ | log β₃ | log β₄ |
| Ammonia (NH₃) | N | 2.55 | 4.54 | 5.86 | 6.54 |
| Ethylenediamine (en) | N, N | 5.48 | 10.09 | 12.16 | - |
| Glycinate | N, O | 4.3 | 7.9 | 10.2 | - |
| Chloride (Cl⁻) | Cl | 1.98 | 2.58 | 2.38 | 1.78 |
| Hydroxide (OH⁻) | O | 4.3 | - | - | - |
| Cyanide (CN⁻) | C | 6.0 | 11.1 | 15.6 | 18.8 |
| Thiolate (RS⁻) | S | ~12 | ~22 | - | - |
Data sourced from the NIST Standard Reference Database 46.[1][2][3] Values are temperature and ionic strength dependent.
Experimental Protocols
Detailed methodologies are essential for the synthesis and characterization of cadmium coordination compounds. Below are representative protocols for key experimental procedures.
Synthesis of a Cadmium(II)-Thiourea Complex: [Cd(Thiourea)₂Cl₂]
Materials:
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Cadmium chloride dihydrate (CdCl₂·2H₂O)
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Thiourea (B124793) (SC(NH₂)₂)
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Ethanol
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Deionized water
Procedure:
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Dissolve 1.14 g (5 mmol) of CdCl₂·2H₂O in 20 mL of deionized water with gentle heating.
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In a separate beaker, dissolve 0.76 g (10 mmol) of thiourea in 30 mL of ethanol.
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Slowly add the cadmium chloride solution to the thiourea solution with constant stirring.
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A white precipitate will form immediately. Continue stirring the mixture at room temperature for 30 minutes to ensure complete reaction.
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Collect the white crystalline product by vacuum filtration using a Büchner funnel.
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Wash the product with two 10 mL portions of cold ethanol, followed by a single 10 mL portion of diethyl ether.
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Dry the product in a desiccator over anhydrous calcium chloride.
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Calculate the yield and proceed with characterization.
Characterization by Single-Crystal X-ray Diffraction
Objective: To determine the precise three-dimensional structure of the synthesized complex, including bond lengths, bond angles, and crystal packing.
Protocol:
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Crystal Selection and Mounting:
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Under a microscope, select a well-formed, single crystal with sharp edges and no visible defects.
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Mount the crystal on a cryoloop or a glass fiber using a small amount of paratone oil. .
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Data Collection:
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Mount the crystal on the goniometer head of a single-crystal X-ray diffractometer.
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Cool the crystal to a low temperature (typically 100 K) using a nitrogen or helium cryostream to minimize thermal vibrations.
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Center the crystal in the X-ray beam.
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Perform an initial unit cell determination.
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Collect a full sphere of diffraction data using an appropriate strategy (e.g., a series of omega and phi scans).
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Data Processing and Structure Solution:
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Integrate the raw diffraction images to obtain a list of reflection intensities and their corresponding Miller indices (hkl).
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Apply corrections for Lorentz factor, polarization, and absorption.
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Determine the space group from the systematic absences in the data.
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Solve the crystal structure using direct methods or Patterson methods to obtain the initial positions of the heavy atoms (e.g., Cd, S, Cl).
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Refine the structural model by least-squares methods, locating the lighter atoms (C, N, H) from the difference Fourier map.
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Structure Refinement and Validation:
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Refine all atomic positions and anisotropic displacement parameters.
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Add hydrogen atoms to the model at calculated positions.
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Check for and model any disorder present in the structure.
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Validate the final structure using metrics such as R-factors, goodness-of-fit, and residual electron density maps.
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Generate tables of crystallographic data, bond lengths, and bond angles.
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Characterization by ¹¹³Cd NMR Spectroscopy
Objective: To probe the coordination environment of the cadmium ion in solution. The ¹¹³Cd chemical shift is highly sensitive to the nature of the donor atoms, coordination number, and geometry.[4][5][6][7][8]
Protocol:
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Sample Preparation:
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Dissolve a sufficient amount of the cadmium complex in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, CD₃CN). The concentration should be optimized for signal-to-noise, typically in the range of 10-100 mM.
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If necessary, add a small amount of a reference standard, such as a sealed capillary containing 0.1 M Cd(ClO₄)₂ in D₂O.
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Filter the solution into a clean NMR tube.
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Instrument Setup:
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Use a high-field NMR spectrometer equipped with a broadband probe tuned to the ¹¹³Cd frequency.
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Lock the spectrometer on the deuterium (B1214612) signal of the solvent.
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Shim the magnetic field to obtain a narrow and symmetrical solvent peak.
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Data Acquisition:
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Set the spectral width to cover the expected chemical shift range for cadmium complexes (~900 ppm).
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Use a simple pulse-acquire sequence. A relaxation delay (d1) of appropriate length should be used to allow for the relatively long relaxation times of the ¹¹³Cd nucleus.
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Proton decoupling is often employed to simplify the spectrum and improve the signal-to-noise ratio.
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Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio.
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Data Processing and Analysis:
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Apply a Fourier transform to the acquired free induction decay (FID).
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Phase correct the resulting spectrum.
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Reference the spectrum to the external standard (0 ppm for 0.1 M Cd(ClO₄)₂).
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Analyze the chemical shift(s) to infer the coordination environment of the cadmium ion. For example, shifts in the range of -100 to +100 ppm are typical for oxygen/nitrogen coordination, while sulfur coordination results in significantly downfield shifts (+200 to +700 ppm).
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Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate key concepts related to cadmium's biological impact and the experimental investigation of its coordination compounds.
Cadmium-Induced Cellular Toxicity Pathway
// Nodes Cd_ext [label="Extracellular Cd²⁺", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Ca_channel [label="Calcium Channels", fillcolor="#F1F3F4", fontcolor="#202124"]; Cd_int [label="Intracellular Cd²⁺", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Mito [label="Mitochondria", fillcolor="#FBBC05", fontcolor="#202124"]; ROS [label="↑ Reactive Oxygen\nSpecies (ROS)", fillcolor="#FBBC05", fontcolor="#202124"]; OxidativeStress [label="Oxidative Stress", fillcolor="#EA4335", fontcolor="#FFFFFF"]; MAPK [label="MAPK Pathway\n(p38, JNK, ERK)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; NFkB [label="NF-κB Pathway", fillcolor="#4285F4", fontcolor="#FFFFFF"]; p53 [label="p53 Pathway", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Inflammation [label="Inflammation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", fillcolor="#EA4335", fontcolor="#FFFFFF"]; DNA_damage [label="DNA Damage", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Cd_ext -> Ca_channel [color="#5F6368"]; Ca_channel -> Cd_int [color="#5F6368"]; Cd_int -> Mito [color="#5F6368"]; Mito -> ROS [color="#5F6368"]; ROS -> OxidativeStress [color="#5F6368"]; OxidativeStress -> MAPK [color="#5F6368"]; OxidativeStress -> NFkB [color="#5F6368"]; Cd_int -> p53 [color="#5F6368"]; p53 -> DNA_damage [color="#5F6368"]; DNA_damage -> Apoptosis [color="#5F6368"]; MAPK -> Apoptosis [color="#5F6368"]; NFkB -> Inflammation [color="#5F6368"]; MAPK -> Inflammation [color="#5F6368"]; }
Caption: Cadmium induces cellular toxicity via multiple pathways.
Experimental Workflow for Synthesis and Characterization
// Nodes Start [label="Start: Define Target\nCadmium Complex", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Synthesis [label="Synthesis\n(e.g., Solution Precipitation,\nHydrothermal)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Isolation [label="Isolation & Purification\n(Filtration, Washing, Drying)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Initial_Char [label="Initial Characterization\n(FTIR, Elemental Analysis)", fillcolor="#FBBC05", fontcolor="#202124"]; Crystallization [label="Crystallization", fillcolor="#4285F4", fontcolor="#FFFFFF"]; SCXRD [label="Single-Crystal\nX-ray Diffraction", fillcolor="#FBBC05", fontcolor="#202124"]; Structure [label="Structure Determination\n(Bond Lengths, Angles, Geometry)", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"]; Spectroscopy [label="Spectroscopic Analysis\n(NMR, UV-Vis)", fillcolor="#FBBC05", fontcolor="#202124"]; Properties [label="Property Analysis\n(Thermal, Stability)", fillcolor="#FBBC05", fontcolor="#202124"]; End [label="End: Fully Characterized\nComplex", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Synthesis; Synthesis -> Isolation; Isolation -> Initial_Char; Isolation -> Crystallization; Crystallization -> SCXRD; SCXRD -> Structure; Isolation -> Spectroscopy; Isolation -> Properties; Structure -> End; Spectroscopy -> End; Properties -> End; Initial_Char -> Synthesis [style=dashed, label="Optimization"]; }
Caption: Workflow for cadmium complex synthesis and characterization.
Logical Relationships in Cadmium Coordination
// Nodes Cd_Ion [label="Cd²⁺ Ion\n(d¹⁰, Soft Acid)", fillcolor="#F1F3F4", fontcolor="#202124"]; Ligand [label="Ligand Properties\n(Size, Charge, Donor Atom)", fillcolor="#F1F3F4", fontcolor="#202124"]; Coord_Num [label="Coordination Number\n(4, 5, 6, 7...)", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Geometry [label="Coordination Geometry\n(Tetrahedral, Octahedral, etc.)", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"]; Complex_Props [label="Complex Properties\n(Stability, Reactivity, Color)", fillcolor="#FBBC05", fontcolor="#202124"];
// Edges Cd_Ion -> Coord_Num [label="influences"]; Ligand -> Coord_Num [label="influences"]; Coord_Num -> Geometry [label="determines"]; Geometry -> Complex_Props [label="affects"]; Ligand -> Complex_Props [label="affects"]; }
Caption: Factors influencing cadmium coordination geometry.
References
- 1. catalog.data.gov [catalog.data.gov]
- 2. Stability Constant Explorer - Database of Stability Constants of Metal Complexes - Stability Constant Explorer [n-hatada.github.io]
- 3. nist.gov [nist.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. (Cd) Cadmium NMR [chem.ch.huji.ac.il]
- 6. researchgate.net [researchgate.net]
- 7. lib3.dss.go.th [lib3.dss.go.th]
- 8. Use of (113)Cd NMR to probe the native metal binding sites in metalloproteins: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
